Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity
Overview
Description
Imatinib Impurity E is a byproduct formed during the synthesis of Imatinib mesylate, a potent antineoplastic agent that acts as a tyrosine kinase inhibitor. Imatinib mesylate is primarily used for the treatment of various cancers, including chronic myelogenous leukemia, acute lymphocytic leukemia, and certain types of gastrointestinal stromal tumors .
Mechanism of Action
Imatinib Impurity E, also known as “4,4’-(piperazine-1,4-diylbis(methylene))bis(N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide)” or “Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity”, is a derivative of the potent antineoplastic agent Imatinib . This article provides a comprehensive overview of its mechanism of action.
Target of Action
Imatinib Impurity E, like Imatinib, is a specific inhibitor of many tyrosine kinase enzymes . It targets the BCR-ABL (Abelson proto-oncogene-break point cluster region), platelet-derived factor receptor (PDGF-R), and C-kit . These targets are crucial in the pathogenesis of various cancers, including chronic myelogenous leukemia (CML), acute lymphocytic leukemia (ALL), and certain types of gastrointestinal stromal tumors (GIST) .
Mode of Action
Imatinib Impurity E works by binding close to the ATP binding site, locking it in a closed or self-inhibited conformation, thereby inhibiting the enzyme activity of the protein semi-competitively . This interaction inhibits the BCR-ABL tyrosine kinase, the constitutively active tyrosine kinase created by the Philadelphia chromosome abnormality in CML .
Biochemical Pathways
The inhibition of tyrosine kinase enzymes by Imatinib Impurity E affects several biochemical pathways. It inhibits the BCR-ABL’s ability to transfer phosphate groups to tyrosine residues on the substrate, blocking the subsequent activation of the downstream pathways . This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .
Pharmacokinetics
Imatinib’s pharmacokinetic properties have been characterized. It is well absorbed (absolute bioavailability of 98%) after oral administration and is widely bound to plasma protein (protein binding rate of 95%) . The terminal elimination half-life (t 1/2 β) in plasma ranged from 10 to 18.9 hours . The drug is sparingly soluble at physiological pH (50 μg/ mL at pH 7.4 with logP 1.99) and nearly insoluble at pH 8.0 . The hemoglobin and the estimated glomerular filtration rate (< 85 mL⋅min−1⋅1.73 m2) were associated with imatinib clearance .
Result of Action
The result of Imatinib Impurity E’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . By inhibiting the tyrosine kinase activity of its targets, it disrupts the signaling pathways that promote cancer cell growth and survival .
Action Environment
The action of Imatinib Impurity E can be influenced by various environmental factors. For instance, the presence of impurities in an active pharmaceutical ingredient (API) can have a significant impact on the quality and safety of the drug product . The guidelines recommended by ICH state that the acceptable levels for a known and unknown impurity in an API should be less than 0.15 and 0.10%, respectively .
Biochemical Analysis
Biochemical Properties
It is known that Imatinib mesylate, from which this compound is derived, acts as a tyrosine kinase inhibitor . This suggests that our compound of interest may interact with tyrosine kinase enzymes and potentially other biomolecules involved in signal transduction pathways.
Cellular Effects
Given its structural similarity to Imatinib mesylate, it may influence cell function by interacting with tyrosine kinase enzymes, thereby affecting cell signaling pathways
Molecular Mechanism
As a potential impurity of Imatinib mesylate, it may share similar binding interactions with biomolecules, potentially inhibiting or activating enzymes and influencing gene expression
Metabolic Pathways
The metabolic pathways involving 4,4’-(piperazine-1,4-diylbis(methylene))bis(N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide are not currently known. Given its structural similarity to Imatinib mesylate, it may interact with similar enzymes or cofactors
Preparation Methods
The synthesis of Imatinib Impurity E involves specific reaction conditions and synthetic routes. One common method includes the use of 3-acetyl pyridine and dimethyl formamide diethylacetol under nitrogen conditions . The industrial production methods for Imatinib and its impurities often involve high-efficiency separation techniques such as ultra-performance liquid chromatography (UPLC) with MS-compatible mobile phases .
Chemical Reactions Analysis
Imatinib Impurity E undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ammonium formate and formic acid . The major products formed from these reactions are typically analyzed using mass spectrometry to confirm their structure and purity .
Scientific Research Applications
Imatinib Impurity E is primarily used in scientific research to understand the impurity profile of Imatinib mesylate and to develop accurate analytical methods during the research and development phase . It is also used in the study of genotoxicity, which describes the property of chemical agents that damage genetic information within a cell, causing mutations .
Comparison with Similar Compounds
Imatinib Impurity E can be compared with other impurities formed during the synthesis of Imatinib mesylate, such as Imatinib Impurity A, B, C, F, and J . Each impurity has unique structural characteristics and potential genotoxic effects. The uniqueness of Imatinib Impurity E lies in its specific formation conditions and its role in the overall impurity profile of Imatinib mesylate .
Biological Activity
Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity, also known as Imatinib Impurity E, is a byproduct formed during the synthesis of Imatinib mesylate, a well-known tyrosine kinase inhibitor used in cancer therapy. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of Imatinib and Its Impurities
Imatinib mesylate is primarily utilized in treating chronic myelogenous leukemia (CML), gastrointestinal stromal tumors (GISTs), and other malignancies. It functions by inhibiting specific tyrosine kinases, particularly BCR-ABL, which is crucial for the proliferation of cancer cells. The presence of impurities like Des(methylpiperazinyl-N-methyl) Imatinib Dimer can influence the efficacy and safety profile of the drug.
This compound acts similarly to its parent compound, Imatinib. It binds to the ATP-binding site of tyrosine kinases, preventing the phosphorylation of tyrosine residues on substrates, which is essential for activating downstream signaling pathways involved in cell growth and survival. This inhibition leads to:
- Reduced cancer cell proliferation
- Induction of apoptosis in malignant cells
Biochemical Pathways Affected
The inhibition of tyrosine kinase activity by this impurity disrupts several critical biochemical pathways:
- BCR-ABL signaling pathway : Prevents the transfer of phosphate groups, thereby inhibiting cancer cell survival signals.
- Cell cycle regulation : Alters normal cell cycle progression, leading to increased apoptosis.
Pharmacokinetics
Research indicates that this compound shares pharmacokinetic properties with Imatinib mesylate:
- Bioavailability : Estimated at 98% after oral administration.
- Protein binding : Approximately 95%, indicating significant interaction with plasma proteins.
Table 1: Comparison of Biological Activities
The above table summarizes some comparative data on the biological activities of this compound against established compounds like Imatinib.
Case Study: Impact on Drug Efficacy
A study highlighted that the presence of impurities such as Des(methylpiperazinyl-N-methyl) Imatinib Dimer can alter the pharmacodynamics of Imatinib mesylate. In controlled experiments using K562 cells, it was observed that while the impurity exhibited lower potency than Imatinib, its presence still significantly affected overall drug efficacy due to competitive inhibition at tyrosine kinase sites.
Properties
IUPAC Name |
N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[[4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-1-yl]methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H48N12O2/c1-35-7-17-43(29-47(35)61-51-55-23-19-45(59-51)41-5-3-21-53-31-41)57-49(65)39-13-9-37(10-14-39)33-63-25-27-64(28-26-63)34-38-11-15-40(16-12-38)50(66)58-44-18-8-36(2)48(30-44)62-52-56-24-20-46(60-52)42-6-4-22-54-32-42/h3-24,29-32H,25-28,33-34H2,1-2H3,(H,57,65)(H,58,66)(H,55,59,61)(H,56,60,62) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHKYOWYCVBDPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)C(=O)NC5=CC(=C(C=C5)C)NC6=NC=CC(=N6)C7=CN=CC=C7)NC8=NC=CC(=N8)C9=CN=CC=C9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H48N12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747557 | |
Record name | 4,4'-[Piperazine-1,4-diylbis(methylene)]bis[N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
873.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365802-18-1 | |
Record name | 4,4'-[Piperazine-1,4-diylbis(methylene)]bis[N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.